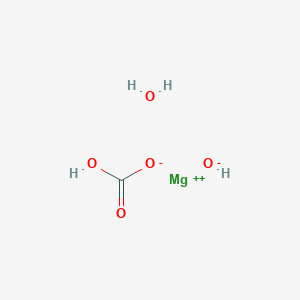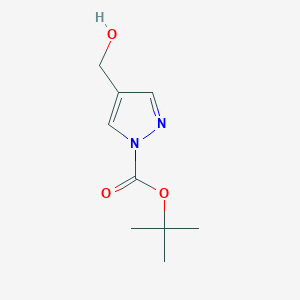
Carbonato de magnesio; hidrogenocarbonato; hidróxido; hidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;hydrogen carbonate;hydroxide;hydrate is a complex compound that combines magnesium, hydrogen carbonate, hydroxide, and water molecules. This compound is known for its unique chemical properties and its applications in various scientific fields. It is often used in industrial processes, environmental applications, and as a reagent in chemical reactions.
Aplicaciones Científicas De Investigación
Magnesium;hydrogen carbonate;hydroxide;hydrate has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary targets of Magnesium Hydrogen Carbonate Hydroxide Hydrate are the stomach acid and the intestinal tract . It acts as an antacid and a laxative , providing relief from conditions like heartburn, indigestion, and constipation .
Mode of Action
Magnesium Hydrogen Carbonate Hydroxide Hydrate interacts with its targets through neutralization and osmotic action . As an antacid, it reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride, thus neutralizing excess stomach acid . As a laxative, the osmotic force of the compound draws fluids into the intestine, stimulating bowel movement .
Biochemical Pathways
The compound affects the acid-base balance in the stomach and the water balance in the intestines . By neutralizing stomach acid, it can alleviate symptoms of acid-related disorders . By increasing water content in the intestines, it can stimulate bowel movements and relieve constipation .
Pharmacokinetics
Its bioavailability is primarily influenced by the presence of food and the pH level in the stomach .
Result of Action
The molecular effect of Magnesium Hydrogen Carbonate Hydroxide Hydrate is the neutralization of stomach acid, resulting in a decrease in the acidity of the stomach contents . On a cellular level, it can cause an increase in the water content in the intestines, leading to distension of the bowel and stimulation of peristalsis .
Action Environment
The action, efficacy, and stability of Magnesium Hydrogen Carbonate Hydroxide Hydrate can be influenced by various environmental factors. For instance, the presence of other substances in the stomach, such as food or other medications, can affect its antacid activity . The hydration and carbonation conditions can also impact the morphology and stability of the compound . Furthermore, the compound’s action as a laxative can be affected by the individual’s hydration status and dietary fiber intake .
Análisis Bioquímico
Biochemical Properties
Magnesium hydrogen carbonate hydroxide hydrate interacts with several enzymes and proteins. Magnesium, a key component of the compound, is involved as a cofactor for more than 300 enzymes and 800 proteins . It is required for energy production, oxidative phosphorylation, and glycolysis, among others . The bicarbonate and hydroxide ions in the compound can also interact with various biomolecules, affecting the dynamics of the magnesium coordination spheres .
Cellular Effects
The effects of magnesium hydrogen carbonate hydroxide hydrate on cells are largely due to its magnesium content. Magnesium is essential for many cellular processes, including nerve impulse conduction, muscle contraction, and normal heart rhythm . It also contributes to the structural development of bone and is required for the synthesis of DNA and RNA .
Molecular Mechanism
The molecular mechanism of action of magnesium hydrogen carbonate hydroxide hydrate involves the attraction and neutralization of charged particles, facilitating the precipitation of unwanted substances . The compound’s action at the molecular level also includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium hydrogen carbonate hydroxide hydrate can change over time. For instance, the formation of metastable hydrated magnesium carbonate phases interferes with the production of anhydrous magnesite under various reaction conditions . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
Magnesium hydrogen carbonate hydroxide hydrate is involved in several metabolic pathways. The compound’s magnesium component is essential for energy production, oxidative phosphorylation, and glycolysis . The bicarbonate and hydroxide ions can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of magnesium hydrogen carbonate hydroxide hydrate within cells and tissues are complex processes. The compound’s magnesium ions can be transported across cell membranes through various transporters . The bicarbonate and hydroxide ions can also affect the dynamics of the magnesium coordination spheres, influencing its localization or accumulation .
Subcellular Localization
The compound’s magnesium ions are known to be prevalent in the cytosol of cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;hydrogen carbonate;hydroxide;hydrate can be synthesized through several methods. One common method involves the reaction of magnesium chloride or magnesium sulfate with sodium carbonate in an aqueous solution. This reaction produces a precipitate of basic magnesium carbonate, which is a hydrated complex of magnesium carbonate and magnesium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves the use of dolomite or magnesite as raw materials. These minerals are treated with carbon dioxide and water under controlled conditions to produce magnesium;hydrogen carbonate;hydroxide;hydrate. The process involves several steps, including calcination, hydration, and carbonation .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;hydrogen carbonate;hydroxide;hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, it decomposes to form magnesium oxide, carbon dioxide, and water.
Acid-Base Reactions: It reacts with acids to form magnesium salts, carbon dioxide, and water.
Hydration and Dehydration: It can gain or lose water molecules depending on the environmental conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and sodium hydroxide. The reactions typically occur under ambient conditions, but some may require heating or specific pH levels .
Major Products Formed
The major products formed from these reactions include magnesium chloride, magnesium sulfate, carbon dioxide, and water .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium carbonate: Similar in composition but lacks the hydroxide and hydrate components.
Magnesium hydroxide: Contains magnesium and hydroxide but does not include hydrogen carbonate.
Magnesium bicarbonate: Contains magnesium and hydrogen carbonate but lacks the hydroxide and hydrate components.
Uniqueness
Magnesium;hydrogen carbonate;hydroxide;hydrate is unique due to its combination of magnesium, hydrogen carbonate, hydroxide, and water molecules. This combination provides it with distinct chemical properties and a wide range of applications in various fields .
Propiedades
Número CAS |
39409-82-0 |
|---|---|
Fórmula molecular |
C4H12Mg6O19+2 |
Peso molecular |
509.96 g/mol |
Nombre IUPAC |
hexamagnesium;tetracarbonate;dihydroxide;pentahydrate |
InChI |
InChI=1S/4CH2O3.6Mg.7H2O/c4*2-1(3)4;;;;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;7*1H2/q;;;;6*+2;;;;;;;/p-10 |
Clave InChI |
UOVKYUCEFPSRIJ-UHFFFAOYSA-D |
SMILES |
C(=O)(O)[O-].O.[OH-].[Mg+2] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2] |
Descripción física |
Light, white friable mass or bulky white powder |
Solubilidad |
Practically insoluble in water. Insoluble in ethanol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)

![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2523099.png)

![5-O-ethyl 1-O-[[3-(trifluoromethyl)phenyl]methyl] 2-oxopentanedioate](/img/structure/B2523103.png)

![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2523105.png)



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)


